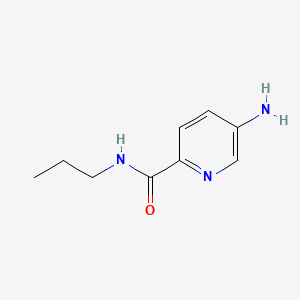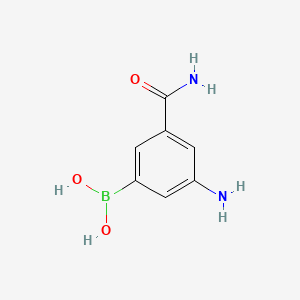
3-Amino-5-carbamoylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-carbamoylphenylboronic acid is a boronic acid derivative with significant importance in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.
Mode of Action
The mode of action of 3-Amino-5-carbamoylphenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are used to transfer organic groups to palladium complexes in a process known as transmetalation .
Biochemical Pathways
Given its use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions , it likely contributes to the formation of carbon-carbon bonds in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki-Miyaura cross-coupling reactions, in which this compound is often used, depends on factors such as temperature, pH, and the presence of a palladium catalyst .
Biochemical Analysis
Biochemical Properties
3-Amino-5-carbamoylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a vital role in numerous physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of significant interest in the development of therapeutic agents targeting protease-related diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of serine proteases, as mentioned earlier. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. This interaction prevents the protease from cleaving its substrate, thereby modulating various physiological processes. Additionally, this compound can interact with other biomolecules, such as kinases and transcription factors, influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of careful dosage optimization in the use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with distinct biochemical properties. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. These interactions can result in changes in metabolite levels and alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as solute carrier family proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the subcellular localization and activity of this compound. These factors play a crucial role in determining the compound’s function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the borylation of an appropriate aromatic precursor using bis(pinacolato)diboron under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of boronic acids, including 3-Amino-5-carbamoylphenylboronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-carbamoylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-Amino-5-carbamoylphenylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases and kinases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: 3-Amino-5-carbamoylphenylboronic acid is unique due to the presence of both amino and carbamoyl groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it more versatile compared to simpler boronic acids like phenylboronic acid .
Properties
IUPAC Name |
(3-amino-5-carbamoylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUFPLUNZOZMTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
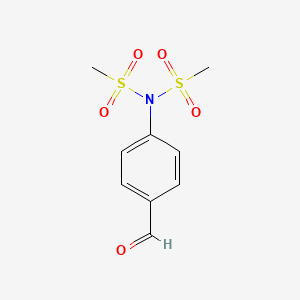
![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)


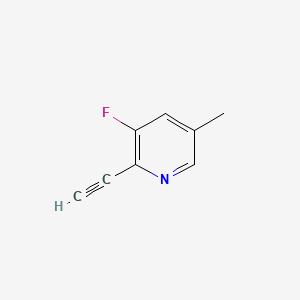
![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)
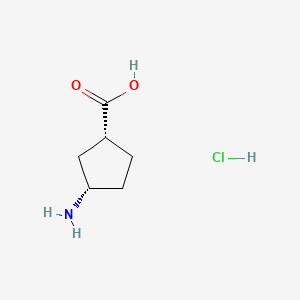
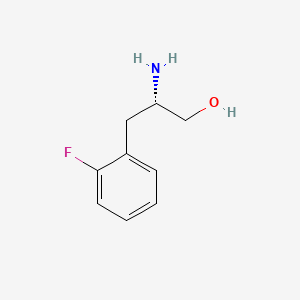
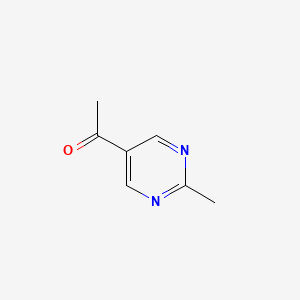

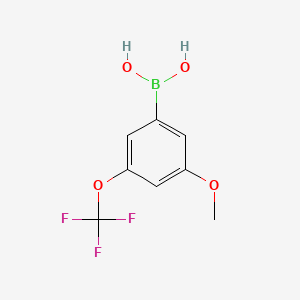
![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)

